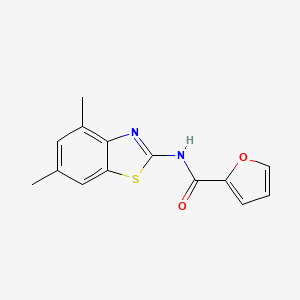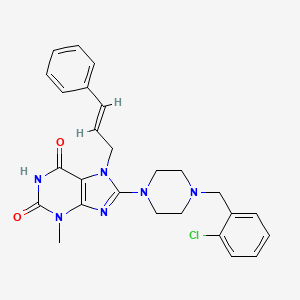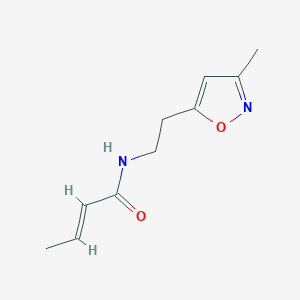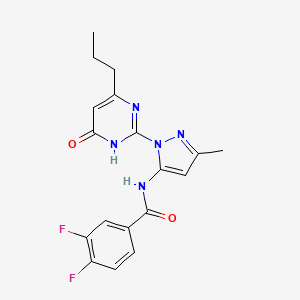
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Overview
Description
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense, detoxification, and cell survival. This compound has been shown to activate Nrf2, leading to increased expression of antioxidant enzymes and other cytoprotective proteins.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound can also reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
One advantage of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is its low toxicity and high solubility in water and organic solvents. This makes it a useful compound for in vitro and in vivo experiments. However, one limitation is its instability in acidic or basic conditions, which can lead to degradation and loss of activity.
Future Directions
There are several future directions for research on N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
Another area of interest is the development of new synthetic methods for this compound and its derivatives. This could lead to the discovery of new compounds with enhanced activity and selectivity.
Finally, the use of this compound in combination with other drugs or therapies is an area of potential research. This compound has been shown to enhance the activity of other drugs, such as interferon-beta, in the treatment of multiple sclerosis. It may also have synergistic effects with other antioxidants or anti-inflammatory agents.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a useful compound for medicinal chemistry research. Its mechanism of action and biochemical effects have been extensively studied, but there are still many areas for future research, including its potential as a treatment for neurodegenerative diseases and the development of new synthetic methods and combination therapies.
Synthesis Methods
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can be synthesized through various methods, including the reaction of 4,6-dimethyl-2-aminobenzothiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a purity of over 95%.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied as a potential treatment for multiple sclerosis, psoriasis, and other autoimmune diseases.
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFWKWRSIUGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321658 | |
| Record name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
308292-73-1 | |
| Record name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
amine dihydrochloride](/img/structure/B2455352.png)

![5-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2455356.png)


![2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B2455365.png)

![5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2455367.png)

![2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2455370.png)